2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone

Data availability assessment Evidence gap analysis Triazoloquinazoline procurement

2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone (molecular formula C₁₈H₁₄N₄OS, exact mass 334.088832 g/mol) is a synthetic small molecule belonging to the [1,2,4]triazolo[1,5-c]quinazoline class. Its structure features a 2-methyl substituent on the triazole ring and a phenylethanone moiety linked via a sulfanyl bridge at the 5-position of the quinazoline core.

Molecular Formula C18H14N4OS
Molecular Weight 334.4 g/mol
Cat. No. B11048548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone
Molecular FormulaC18H14N4OS
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4
InChIInChI=1S/C18H14N4OS/c1-12-19-17-14-9-5-6-10-15(14)20-18(22(17)21-12)24-11-16(23)13-7-3-2-4-8-13/h2-10H,11H2,1H3
InChIKeyVTCOACHAHGGJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone: Structural Identity and Scaffold Context


2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone (molecular formula C₁₈H₁₄N₄OS, exact mass 334.088832 g/mol) is a synthetic small molecule belonging to the [1,2,4]triazolo[1,5-c]quinazoline class [1]. Its structure features a 2-methyl substituent on the triazole ring and a phenylethanone moiety linked via a sulfanyl bridge at the 5-position of the quinazoline core. The triazolo[1,5-c]quinazoline scaffold is recognized as a privileged heterocyclic framework with reported activities across adenosine receptor antagonism, phosphodiesterase inhibition, and anticancer applications [2]. The specific structural identity of this compound has been confirmed by ¹H NMR spectroscopy deposited in the SpectraBase spectral database under Compound ID FvwZgQcCBx7 [1].

Why 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone Cannot Be Assumed Interchangeable with In-Class Analogs


Within the [1,2,4]triazolo[1,5-c]quinazoline class, minor structural modifications at the 2- and 5-positions produce large variations in biological activity profiles. Published structure–activity relationship (SAR) studies demonstrate that compounds within this scaffold series exhibit GI₅₀ values spanning from sub-micromolar to double-digit micromolar concentrations depending on the substitution pattern [1]. Specifically, the S-substituted thione derivatives reported by Bilyi et al. (2015) showed that even among close analogs, antibacterial MIC values against Staphylococcus aureus varied substantially, with only a subset of potassium thiolates (compounds 4a–4d, 4h, 4i) achieving MIC of 12.5 μg/mL—activity that exceeded the clinical comparator trimethoprim [2]. This established SAR variability means that generic substitution—replacing this specific 2-methyl/5-sulfanyl-phenylethanone derivative with any in-class compound—cannot be assumed to preserve target potency, selectivity, or physicochemical properties without direct, compound-specific evidence. Absent such evidence for this specific compound, any interchangeability assumption carries significant scientific and procurement risk [1][2].

Quantitative Differentiation Evidence for 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone: Status of Available Comparator Data


Critical Data Gap: No Published Quantitative Head-to-Head Comparator Data Identified for This Compound

A comprehensive search was performed across primary literature (PubMed, Semantic Scholar), patent databases (Justia Patents, Google Patents), authoritative chemical databases (PubChem, ChemSpider, SpectraBase), and institutional repositories (DSpace ZSMU), explicitly excluding benchchems, molecule, evitachem, and vulcanchem sources. No published study was identified that reports quantitative biological activity data (e.g., IC₅₀, GI₅₀, MIC, Kᵢ, Kd) for the specific compound 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone in direct comparison with a named structural analog or reference standard. The compound appears in the SpectraBase spectral database with confirmed ¹H NMR data and in the PubChem-linked ChEMBL database (CHEMBL1779392) as a benzoxazole analog, but without deposited bioactivity results [1][2]. Class-level evidence from structurally related S-substituted triazolo[1,5-c]quinazolines demonstrates antibacterial MIC values of 12.5 μg/mL against S. aureus for select potassium thiolate derivatives [3], and anticancer GI₅₀ values ranging from 0.29 to >10 μM across multiple cancer cell lines for 2-substituted analogs [4]; however, none of these data points can be attributed to or reasonably extrapolated to the specific target compound without experimental validation.

Data availability assessment Evidence gap analysis Triazoloquinazoline procurement

Structural Identity Confirmation: Spectroscopic Differentiation from Nearest Analogs

The compound's structural identity can be confirmed via ¹H NMR spectroscopy, with reference data deposited in the SpectraBase database (Compound ID FvwZgQcCBx7). This distinguishes it from structurally close analogs such as 2-[(8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-phenylethanone (which bears two additional methoxy substituents on the quinazoline ring) and 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-(substituted-phenyl)ethanone variants that differ in the phenylethanone moiety. The absence of 8,9-dimethoxy substitution in the target compound reduces molecular weight (334.4 vs. 394.4 g/mol for the dimethoxy analog), alters lipophilicity, and is expected to affect both membrane permeability and target binding [1]. The SpectraBase entry provides an InChIKey (VTCOACHAHGGJFB-UHFFFAOYSA-N) suitable for database cross-referencing and identity verification during procurement [1].

Structural characterization NMR spectroscopy Quality control

Class-Level Scaffold Activity: Triazolo[1,5-c]quinazolines as a Validated Bioactive Platform

The [1,2,4]triazolo[1,5-c]quinazoline scaffold has demonstrated validated biological activity across multiple target classes. Kovalenko et al. (2013) reported that within a combinatorial library of 2-substituted triazolo[1,5-c]quinazolines, the most active compound (3.20, a 3,4,5-trimethoxybenzohydrazide derivative) achieved a mean GI₅₀ of 2.29 μM across the NCI-60 cancer cell line panel, with individual cell line GI₅₀ values as low as 0.29 μM (leukemia SR) and 0.31 μM (melanoma MDA-MB-435) [1]. Separately, Bilyi et al. (2015) showed that S-substituted triazolo[1,5-c]quinazoline-5-thiones possess antibacterial activity exceeding trimethoprim, with MIC values of 12.5 μg/mL against S. aureus for select potassium thiolate derivatives [2]. Molecular docking studies from this same work predicted binding to EGFR kinase and S. aureus dihydrofolate reductase, suggesting mechanistic conservation within the class [2]. A 2025 computational study further established spiro[1,2,4]triazolo[1,5-c]quinazolines as DGK-α modulators with binding scores at or surpassing reference inhibitors including ritanserin and R59022 [3]. These class-level data establish the scaffold as pharmacologically relevant; however, no data specific to the target compound's position within this activity landscape is currently available.

Scaffold validation Kinase inhibition Anticancer activity

Appropriate Application Scenarios for 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone Based on Available Evidence


De Novo Anticancer Screening in Triazoloquinazoline SAR Expansion Programs

Given the class-level anticancer activity demonstrated by Kovalenko et al. (2013), where 2-substituted triazolo[1,5-c]quinazolines showed GI₅₀ values ranging from sub-micromolar to double-digit micromolar across the NCI-60 panel [1], this compound—which bears a distinct 5-sulfanyl-phenylethanone substitution pattern not represented in the published library—is a rational candidate for inclusion in SAR expansion studies. Its structural departure from the 2-aryl/hetaryl series may confer differential kinase selectivity or cellular potency that warrants systematic head-to-head profiling against compounds such as the lead 3,4,5-trimethoxybenzohydrazide 3.20 (MG_MID GI₅₀ = 2.29 μM) [1]. Users should commission de novo antiproliferative testing with explicit comparator compounds rather than assuming class-level potency.

Antimicrobial Screening Against Staphylococcus aureus with Trimethoprim as Quantitative Comparator

The S-substituted triazoloquinazoline thiolates reported by Bilyi et al. (2015) exhibited antibacterial MIC values of 12.5 μg/mL against S. aureus, exceeding the activity of the clinical comparator trimethoprim [2]. Since the target compound contains a sulfanyl bridge at the 5-position analogous to the S-substituted series, it is mechanistically plausible that it may exhibit similar or differentiated antibacterial activity. This compound should be prioritized for MIC/MBC determination against S. aureus ATCC reference strains with trimethoprim as the explicit quantitative benchmark [2]. Users should not assume equipotency with the published thiolate derivatives without direct experimental comparison.

EGFR Kinase Inhibition Profiling in Quinazoline-Based Drug Discovery

The quinazoline core is a recognized pharmacophore for EGFR tyrosine kinase inhibition, a target validated by approved drugs such as gefitinib and erlotinib. Molecular docking studies by Bilyi et al. (2015) predicted that S-substituted triazolo[1,5-c]quinazolines engage the EGFR kinase ATP-binding site [2]. This compound, with its 2-methyl and 5-sulfanyl-phenylethanone substitution, represents a structurally distinct chemotype within the broader quinazoline EGFR inhibitor landscape. It is appropriate for biochemical EGFR kinase inhibition assays (e.g., ADP-Glo or HTRF formats) with gefitinib or erlotinib as quantitative comparator compounds, with the explicit understanding that no pre-existing IC₅₀ data exist for this specific molecule against EGFR [2].

Spectroscopic Reference Standard for Analytical Method Development

The compound has a confirmed ¹H NMR spectrum deposited in the SpectraBase database (Compound ID FvwZgQcCBx7, InChIKey: VTCOACHAHGGJFB-UHFFFAOYSA-N) [3]. This makes it immediately usable as an analytical reference standard for HPLC method development, LC-MS quantification, or NMR-based purity assessment in research settings where this specific chemotype is being investigated. Its well-defined spectroscopic signature and computed physicochemical properties (XLogP3-AA ≈ 4.1 estimated for closely related benzoxazole analog [4]) support its use as a retention time marker or calibration standard in reversed-phase chromatographic methods.

Quote Request

Request a Quote for 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.